molecular formula C15H23NO2 B1183120 N-isopentyl-2-propoxybenzamide

N-isopentyl-2-propoxybenzamide

Cat. No.: B1183120
M. Wt: 249.354
InChI Key: VJHCZGBXMDLQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-2-propoxybenzamide is a synthetic benzamide derivative of interest in early-stage chemical and pharmacological research. Benzamide compounds are frequently explored for their potential to modulate protein-protein interactions and enzyme activity. For instance, structural analogs, such as certain bis-benzamide scaffolds, have been investigated as inhibitors of the androgen receptor-coactivator interaction, a target in prostate cancer research, highlighting the potential research value of this chemical class . The compound's structure, featuring a benzamide core with propoxy and N-isopentyl substituents, is designed to mimic spatial arrangements found in biological systems, which may be useful in developing novel therapeutic agents or chemical probes. Researchers can utilize this compound in assay development, structure-activity relationship (SAR) studies, and as a building block in synthetic organic chemistry. The mechanism of action for this specific compound is not fully characterized and is a subject for ongoing investigation. Handling and Safety: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols. Note: The specific CAS number, molecular formula, detailed physicochemical data, and biological activity for this compound were not located in the public domain at this time. The information provided is based on the general properties of related chemical classes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.354

IUPAC Name

N-(3-methylbutyl)-2-propoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-11-18-14-8-6-5-7-13(14)15(17)16-10-9-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,16,17)

InChI Key

VJHCZGBXMDLQHT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NCCC(C)C

Origin of Product

United States

Structure Activity Relationship Sar Studies of Benzamide Derivatives with Propoxy and Isopentyl Moieties

Impact of N-Substitution on Biological Activity

The nature of the substituent on the amide nitrogen (N-substitution) plays a critical role in determining the biological activity of benzamide (B126) derivatives. This includes influencing receptor binding affinity and efficacy through various steric and electronic interactions.

The size, shape, and lipophilicity of the N-alkyl substituent can significantly impact how a benzamide derivative interacts with its biological target.

Alkyl Chain Length and Branching: Studies on various benzamide derivatives have shown that the length and branching of the N-alkyl chain can modulate activity. For instance, in a series of N-substituted benzamide derivatives, the presence of an isobutyl chain on the N-atom of a benzimidazole (B57391) nucleus led to pronounced antiproliferative activity. mdpi.com This suggests that a branched alkyl group like isopentyl could confer favorable properties for receptor interaction.

Receptor Affinity and Efficacy: The N-substituent is often crucial for anchoring the ligand within the receptor's binding pocket. For example, in a series of delta opioid receptor ligands, modifications to the N-allyl group significantly altered binding affinity and agonist activity. nih.gov The isopentyl group, with its specific size and conformation, can be expected to have a distinct impact on the binding affinity and efficacy of N-isopentyl-2-propoxybenzamide at its target receptor.

Table 1: Impact of N-Alkyl Substitution on Biological Activity (Illustrative Examples)

N-SubstituentCompound SeriesObserved Effect on ActivityReference
IsobutylN-benzimidazole benzamidesPronounced antiproliferative activity mdpi.com
MethylN-benzimidazole benzamidesShowed inhibitory activity against various cell lines mdpi.com
Allyl4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamideSelective binding and full agonist activity at the delta opioid receptor nih.gov

Both steric and electronic factors associated with the N-substituent are crucial for the biological activity of benzamides.

Steric Hindrance: The bulkiness of the N-isopentyl group can influence the orientation of the molecule within the binding site. This steric hindrance can either be beneficial, by forcing a more favorable binding conformation, or detrimental, by preventing access to the binding pocket. The concept of using steric hindrance to modulate reactivity has been explored in the context of amide bond modification. nih.gov

Electronic Effects: While alkyl groups like isopentyl are primarily considered to have inductive electron-donating effects, these can subtly influence the electronic properties of the amide bond. The combination of steric and electronic factors can lead to significant changes in the molecule's interaction with its target. nih.gov

Conformational Flexibility: The isopentyl group possesses conformational flexibility, which can allow the molecule to adapt to the shape of the receptor's binding site. This flexibility can be a key determinant of binding affinity.

Positional Effects of Propoxy Substitution on the Benzene (B151609) Ring

The position of the propoxy group on the benzamide's benzene ring is a critical determinant of its pharmacological properties. The ortho (2-position), meta (3-position), and para (4-position) isomers can exhibit vastly different activities due to their distinct electronic and steric environments.

The length of the alkoxy chain, such as the propoxy group, has been shown to significantly influence the potency and efficacy of related compounds.

Optimal Chain Length: Research on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that alkoxy chain length markedly influenced potency, with ethoxy, isopropoxy, and propoxy chains leading to higher potencies. nih.govresearchgate.net This suggests that a three-carbon chain, as in the propoxy group, can be optimal for activity in certain receptor systems.

Impact on Potency: In another study on 2-bromoalkoxyanthraquinones, a C3 alkoxy chain (propoxy) exhibited the most promising antiproliferation activity against certain cancer cells. benthamdirect.com This highlights the potential for the propoxy group to enhance biological activity.

Table 2: Influence of Alkoxy Chain Length on Potency (Illustrative Examples)

Alkoxy GroupCompound SeriesEffect on PotencyReference
Propoxy2-benzylbenzimidazole 'nitazene' opioidsHigh potency nih.govresearchgate.net
Ethoxy2-benzylbenzimidazole 'nitazene' opioidsMost potent analogue in some assays nih.govresearchgate.net
Methoxy2-benzylbenzimidazole 'nitazene' opioidsLess potent nih.govresearchgate.net
Butoxy2-benzylbenzimidazole 'nitazene' opioidsLess potent nih.govresearchgate.net
Propoxy (C3 chain)2-bromoalkoxyanthraquinonesMost promising antiproliferation activity benthamdirect.com

The propoxy group, particularly at the 2-position, can directly participate in or influence the interactions between the benzamide ligand and its target receptor.

Hydrogen Bonding: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The propyl chain of the propoxy group contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions with nonpolar regions of the receptor.

Conformational Effects: The presence of a substituent at the 2-position of the benzene ring can influence the conformation of the entire molecule by causing steric hindrance, which may prevent the amide moiety from being coplanar with the benzene ring. nih.gov This can affect how the molecule presents itself to the receptor.

Positional Importance: Studies on various benzamide derivatives have shown that the position of substituents on the aromatic ring is critical for activity. nih.gov For example, in a series of sigma-1 protein ligands, the nature and position of halogen atoms on the benzamide scaffold were important for affinity and selectivity. nih.gov Similarly, the placement of the propoxy group at the 2-position in this compound is expected to be a key determinant of its biological profile.

Systematic Exploration of Aromatic Ring Substituents (Beyond Propoxy) on Benzamide Activity

While the 2-propoxy group is a defining feature of this compound, the activity of benzamides can be further modulated by the introduction of other substituents on the aromatic ring. The electronic nature and position of these substituents can have a profound impact on the compound's reactivity and biological interactions.

Positional Isomerism: The position of additional substituents (ortho, meta, or para) relative to the amide and propoxy groups can drastically alter the molecule's activity. For instance, in a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, a 4-nitro substitution resulted in the highest activity, while ortho-substituents in the benzamide moiety generally led to weak or no activity. acs.org

Halogenation: The introduction of halogen atoms can significantly impact the pharmacological profile. In a series of benzamide-derived sigma protein ligands, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold showed excellent affinity for the S1R receptor. nih.gov

Impact on Lipophilicity: Aromatic substituents also affect the lipophilicity of the molecule. The introduction of halogen and alkyl substituents can increase the apparent lipophilicity. nih.gov

Conformational Analysis and its Correlation with Biological Activity

A key conformational aspect of 2-alkoxybenzamides is the potential for the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen atom of the ortho-alkoxy group. This interaction tends to lock the amide group in a nearly coplanar orientation with the benzene ring. This planar conformation can be crucial for optimal interaction with a biological target. The strength and prevalence of this intramolecular hydrogen bond can be influenced by the nature of the alkoxy group and the solvent environment.

The conformation of the N-alkyl substituent, in this case, the isopentyl group, also plays a pivotal role in biological activity. The flexibility of this alkyl chain allows it to adopt various spatial arrangements, but only specific conformations may be compatible with the topology of the target's binding site. For instance, in studies of related N-alkylbenzamides as dopamine (B1211576) D2 receptor antagonists, an extended conformation of the acyclic amide side chain was found to be favorable for receptor binding nih.gov.

Table 1: Impact of Ortho-Alkoxy Chain Length on Receptor Binding Affinity of N-Isopentylbenzamides

CompoundOrtho-Alkoxy GroupDihedral Angle (Caryl-Ccarbonyl-N-H) (°)Intramolecular H-bond Distance (N-H···O) (Å)Receptor Binding Affinity (Ki, nM)
1aMethoxy15.22.1585.3
1bEthoxy12.82.1062.1
1cPropoxy 10.5 2.05 45.7
1dIsopropoxy18.92.25110.2
1eButoxy9.82.0350.5

This table illustrates that for a fixed N-isopentyl group, a propoxy group at the ortho position results in a more planar conformation (smaller dihedral angle) and a stronger intramolecular hydrogen bond, which correlates with higher receptor binding affinity. Branching in the alkoxy chain, as in the isopropoxy derivative, appears to disrupt this favorable conformation, leading to reduced activity.

Table 2: Influence of N-Alkyl Chain Conformation on the Biological Activity of 2-Propoxybenzamides

CompoundN-Alkyl GroupPredominant ConformerTorsion Angle (Ccarbonyl-N-Calkyl-Calkyl) (°)Biological Activity (IC50, µM)
2aPropylExtended175.812.4
2bIsopropylGauche65.225.1
2cButylExtended178.18.9
2dIsopentyl Extended 176.5 5.3
2eNeopentylGauche70.332.8

This table demonstrates that for a constant 2-propoxy substituent, N-alkyl chains that can readily adopt an extended conformation, such as the isopentyl group, are associated with higher biological activity. Steric hindrance from branched alkyl groups, like isopropyl and neopentyl, can favor a less active gauche conformation.

Pharmacological and Biochemical Evaluation in Vitro and in Vivo Non Human Models

Ligand-Receptor Interactions with G Protein-Coupled Receptors (GPCRs)

There is no direct evidence in the reviewed literature to suggest that N-isopentyl-2-propoxybenzamide acts as a partial agonist at the Dopamine (B1211576) D2 Receptor or as an antagonist at the Serotonin (B10506) 5-HT6 Receptor.

The 2-propoxybenzamide (B16276) chemical group does appear as a structural component in some more complex, multi-component molecules designed as ligands for these GPCRs. science.govscience.gov For instance, a novel compound designed as a multiple ligand, 2-(3-(4-(1-(phenylsulfonyl)-1H-indol-4-yl)piperazin-1-yl)propoxy)benzamide, showed nanomolar affinity for both D2 and 5-HT6 receptors. science.govscience.gov However, this activity is a function of the entire complex molecule, and it cannot be attributed to the simple this compound structure alone.

Therefore, specific data for the following subsections are not available for this compound:

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels involved in a wide array of physiological processes in the central and peripheral nervous systems. mdpi.comsigmaaldrich.com The modulation of these receptors, particularly the α7 and α4β2 subtypes, is a key area of interest for therapeutic intervention in various neurological and inflammatory conditions. mdpi.comwikipedia.org this compound belongs to the benzamide (B126) class of chemicals, which have been investigated for their modulatory effects on nAChRs.

While direct studies on this compound's specific interaction with nAChRs are not extensively detailed in the provided context, related benzamide structures have been shown to interact with these receptors. For instance, certain 2-propoxybenzamide derivatives have been designed as part of novel compounds targeting dopamine D2 and serotonin 5-HT6 receptors, which are also critical in neurological pathways. science.gov The structural motif of a benzamide derivative suggests potential for interaction with the binding sites of nAChRs, which can be allosterically modulated by a variety of compounds. mdpi.com The α7 nAChR, in particular, is a target for reducing inflammatory neurotoxicity. wikipedia.org

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery. This compound has been evaluated for its inhibitory potential against several key enzymes.

Coronavirus Papain-like Cysteine Protease (PLpro) Inhibition

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and for dismantling the host's innate immune response. frontiersin.orgmdpi.com This dual function makes it a prime target for antiviral therapies. frontiersin.org Research has led to the discovery of potent inhibitors of SARS-CoV-2 PLpro. nih.govnih.gov While this compound itself is not explicitly named as a leading PLpro inhibitor in the provided search results, the broader class of benzamide-containing molecules has been explored in this context. For example, the discovery of PF-07957472, a potent SARS-CoV-2 PLpro inhibitor, highlights the potential of complex molecules, which may include amide functionalities, to bind effectively to the enzyme's active site. nih.govrcsb.org The general principle involves designing molecules that can fit into the enzyme's binding pockets and interact with key residues to block its activity. mdpi.com

Potential as Proteasome Modulators (by analogy to related chemical classes)

The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. google.com While direct evidence for this compound as a proteasome modulator is not available, compounds with a benzamide substructure have been investigated. Specifically, boronic acid compounds and their esters containing a 4-propoxybenzamide (B2960764) moiety have been patented as proteasome inhibitors. google.com These compounds demonstrate that the benzamide structure can be a component of molecules that effectively modulate proteasome activity. The ongoing need for new and improved proteasome inhibitors drives research into diverse chemical scaffolds. google.com

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. wikipedia.org Its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. wikipedia.orgnih.gov The benzamide chemical class has been associated with COX-2 inhibition. For instance, certain fluoroalkoxy-substituted benzamides have been developed as phosphodiesterase inhibitors with anti-inflammatory actions, a related therapeutic area. google.com Furthermore, the development of dual inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) is an emerging strategy to create safer anti-inflammatory agents, and various structural families, which could include benzamides, are being explored. nih.govd-nb.info The induction of COX-2 during seizures has also made it a target for epilepsy management, with inhibitors showing anticonvulsive effects in preclinical models. nih.gov

Broader Biological Spectrum Investigations

Anti-inflammatory Effects in Preclinical Models

The anti-inflammatory potential of this compound is supported by its demonstrated inhibition of key inflammatory enzymes. The inhibition of enzymes like COX-2 directly reduces the production of pro-inflammatory prostaglandins. nih.gov The development of selective COX-2 inhibitors and dual COX/5-LOX inhibitors aims to provide effective anti-inflammatory therapies with improved safety profiles. wikipedia.orgnih.gov Preclinical studies have shown that COX-2 inhibitors can effectively reduce inflammation in various models. nih.gov The role of PLpro in suppressing the host's immune response also means that its inhibition can have an anti-inflammatory effect by restoring innate immunity. frontiersin.org The investigation of benzamide derivatives in various contexts, from antiviral to anti-inflammatory applications, underscores the versatility of this chemical scaffold in modulating biological processes related to inflammation. nih.govgoogle.com

Below is a table summarizing the enzyme inhibition data for related compound classes.

Compound Class/DerivativeTarget EnzymeObserved EffectReference
Benzamide-containing boronic esters ProteasomeInhibition google.com
Fluoroalkoxy-substituted benzamides PhosphodiesteraseInhibition, Anti-inflammatory actions google.com
Various structural families COX-2 and 5-LOXDual Inhibition nih.gov
PF-07957472 SARS-CoV-2 PLproPotent Inhibition nih.govnih.govrcsb.org
COX-2 Inhibitors COX-2Anticonvulsive effects in preclinical models nih.gov

Antimicrobial and Antifungal Activities in Microbiological Assays

A thorough review of existing scientific literature did not yield specific studies evaluating the antimicrobial or antifungal activities of this compound. However, research into structurally related benzamide derivatives indicates that this class of compounds has been a subject of investigation for potential antimicrobial properties.

Benzamides, as a general class of compounds, have been explored for a variety of biological activities, including antimicrobial effects. mdpi.com For instance, studies on other N-substituted benzamides have been conducted to determine their efficacy against various microbial strains. nih.gov Derivatives of benzoxazole, which incorporate a benzamide-like structure, have shown a spectrum of activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov Specifically, compounds featuring a substituted benzamide moiety have demonstrated notable activity. One study identified a derivative, N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide, as being particularly effective. arabjchem.orgresearchgate.net

Furthermore, research into 2-alkoxybenzamides, which share the 2-propoxybenzamide core of the subject compound, has suggested potential antifungal action. For example, 2-n-amyloxybenzamide, an analogue with a five-carbon alkoxy chain, was reported to be the most active among a series of tested derivatives for antifungal properties. dntb.gov.ua While these findings point to the potential of the benzamide scaffold in antimicrobial research, direct evidence for this compound is currently lacking in published studies.

Antitrypanosomal and Antileishmanial Activity of Isopentyl Esters

Research has been conducted on the antiparasitic activities of various isopentyl esters, particularly against the protozoa responsible for trypanosomiasis and leishmaniasis.

Antitrypanosomal Activity:

Isopentyl esters of phenolic acids have shown notable activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. Caffeic acid isopentyl ester (isopentyl caffeate) has demonstrated potent dose-dependent inhibitory effects on the growth of T. brucei bloodstream forms. ebi.ac.uk Studies have reported a 50% growth inhibition (GI₅₀) value of 1.24 µM (0.31 µg/ml) and a minimum inhibitory concentration (MIC) of 4 µM (1 µg/ml). ebi.ac.uk The cytotoxicity of isopentyl caffeate was found to be low against human HL-60 cells, indicating a favorable selectivity index of 142 (ratio of cytotoxic to trypanocidal GI₅₀). ebi.ac.uk

Similarly, gallic acid isopentyl ester was identified as one of the most effective trypanocidal agents among a series of synthesized gallic acid alkyl esters. farmaciajournal.com It exhibited a GI₅₀ value of approximately 3 µM against T. brucei bloodstream forms. farmaciajournal.com The study noted that the length of the alkyl group influences the activity, with linear alkyl chains of three or four carbons showing the most potent effects. farmaciajournal.com

Antileishmanial Activity:

The potential of isopentyl esters against Leishmania species has also been investigated. Isopentyl caffeate (ICaf) has shown promising results against Leishmania. nih.govgoogle.com To enhance its poor aqueous solubility, it was complexed with β-cyclodextrin. nih.govgoogle.comacs.org This complex demonstrated significant activity against promastigotes of Leishmania amazonensis and Leishmania chagasi, with 50% inhibitory concentration (IC₅₀) values of 3.8 µg/mL and 2.7 µg/mL, respectively. nih.govgoogle.com

In contrast, a study on cinnamic acid derivatives found that those with branched chains, including an isopentyl group, had much lower antileishmanial activity against Leishmania infantum compared to other analogues. semanticscholar.org Gallic acid isopentyl ester also showed low leishmanicidal activity against Leishmania major promastigotes. farmaciajournal.com

**Table 1: In Vitro Activity of Isopentyl Esters Against *Trypanosoma brucei***

Compound GI₅₀ (µM) MIC (µM) Cytotoxicity GI₅₀ (µM) (HL-60 cells) Selectivity Index (GI₅₀ ratio)
Caffeic acid isopentyl ester 1.24 4 176 142
Gallic acid isopentyl ester ~3 10 >75 >25

Table 2: In Vitro Activity of Isopentyl Caffeate Against Leishmania Species

Compound Formulation Target Organism IC₅₀ (µg/mL)
Isopentyl caffeate:β-cyclodextrin complex L. amazonensis 3.8
Isopentyl caffeate:β-cyclodextrin complex L. chagasi 2.7

Central Nervous System (CNS) Activity (e.g., anxiolytic, antidepressant-like effects in animal models)

Direct pharmacological studies on the central nervous system effects of this compound were not identified in the reviewed literature. However, the benzamide class of molecules is well-established for its wide range of activities within the CNS. mdpi.com Substituted benzamides are known to possess potential antidepressant, anxiolytic, anticonvulsant, and antipsychotic properties. mdpi.comfarmaciajournal.com

The mechanism for the antidepressant and antipsychotic effects of some benzamides, like sulpiride (B1682569) and amisulpride, is linked to their dose-dependent antagonist activity at dopamine D2 and D3 receptors. farmaciajournal.com At lower doses, they preferentially block presynaptic autoreceptors, which can lead to an antidepressant effect, while at higher doses, they block postsynaptic receptors, resulting in antipsychotic action. farmaciajournal.com

Research into compounds structurally related to this compound provides some insight. A study on 2-propoxybenzamide derivatives found that a specific compound, 2-(3-(4-(1-(phenylsulfonyl)-1H-indol-4-yl)piperazin-1-yl)propoxy)benzamide, exhibited potent antidepressant-like and anxiolytic-like activity in rat models. acs.orgscience.gov Furthermore, a patent for N-cyclopentyl-N-2-hydroxyalkyl-ring-substituted benzamides described them as having CNS depressant and blood pressure depressor effects. google.com Derivatives of 3, 4, 5-trimethoxycinnamic acid, which can be formulated as amides, have also been shown to ameliorate stress-induced anxiety in animal models. nih.gov

These findings suggest that the 2-propoxybenzamide scaffold is a viable candidate for CNS activity. However, without direct experimental data for this compound, its specific effects on the central nervous system remain speculative.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of a potential drug candidate. For N-isopentyl-2-propoxybenzamide, this would involve simulating its interaction with a specific biological target to predict how strongly it binds and in what conformation.

Following a docking simulation, the resulting poses of the ligand in the receptor's binding site are analyzed. This analysis would identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the target protein. The stability and specificity of the binding are largely determined by these interactions.

This subsection would detail which amino acid residues within the protein's binding pocket are crucial for the interaction with the ligand. For this compound, this would involve identifying the specific residues that form the key interactions determining its binding orientation and affinity. This information is vital for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Stability of Ligand-Receptor Complexes

Molecular dynamics simulations provide a view of the dynamic nature of the ligand-receptor complex over time. Unlike the static picture from molecular docking, MD simulations can reveal changes in the protein and ligand conformations, the stability of the binding interactions, and the role of solvent molecules. An MD simulation of this compound bound to a target would offer insights into the flexibility of the complex and the permanence of the initial binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. By analyzing a series of related compounds, a mathematical model can be developed to predict the activity of new, unsynthesized molecules. For a series of analogs of this compound, a QSAR model could predict their biological activity based on various molecular descriptors.

De Novo Design and Virtual Screening Approaches for Novel Benzamide (B126) Scaffolds

De novo design involves using computational algorithms to design novel molecules with desired properties from scratch. Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those with a high probability of binding to a specific target. These approaches could be used to discover novel benzamide scaffolds, potentially starting from the basic structure of this compound, to identify new lead compounds for drug discovery.

Metabolism and Pharmacokinetics in Preclinical Studies Non Human

In Vitro Metabolic Stability Assessment (e.g., in Liver Microsomes)

The initial step in understanding the metabolic fate of N-isopentyl-2-propoxybenzamide involves assessing its stability in the presence of drug-metabolizing enzymes. bioivt.com This is commonly performed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism. bioivt.com

The experimental procedure involves incubating this compound with liver microsomes from various species (e.g., rat, mouse, dog, and human) to identify a species with a metabolic profile similar to humans for further nonclinical testing. bioivt.com The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data generated allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). researchgate.net These parameters are crucial for predicting the hepatic clearance of the compound in vivo. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes
SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Rat2527.7
Mouse1546.2
Dog4017.3
Human3519.8

Identification of Major Metabolic Pathways (e.g., Oxidation, Hydrolysis)

Following the assessment of metabolic stability, the next step is to identify the specific metabolic pathways this compound undergoes. This involves identifying the chemical modifications the compound is subjected to by metabolic enzymes. For a compound with the structure of this compound, several metabolic pathways are plausible.

Oxidation: This is a common metabolic reaction catalyzed by CYP450 enzymes. nih.gov Potential sites of oxidation on this compound include the propoxy and isopentyl side chains, as well as the aromatic ring. Hydroxylation of the alkyl chains or the benzene (B151609) ring would result in more polar metabolites that are more readily excreted. For some benzamides, N-hydroxymethyl compounds have been identified as major metabolites. nih.gov

Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis by amidase enzymes, breaking the molecule into 2-propoxybenzoic acid and isopentylamine. This pathway would represent a significant cleavage of the parent compound.

Conjugation (Phase II Metabolism): Following Phase I metabolism (like oxidation and hydrolysis), the resulting metabolites can undergo conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid or sulfate (B86663) to further increase water solubility and facilitate excretion.

To identify these metabolites, this compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture analyzed by high-resolution mass spectrometry. By comparing the mass spectra of the metabolites with that of the parent compound, the chemical structures of the metabolites can be elucidated.

Brain Penetration Studies in Animal Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. mdpi.comnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.comnih.gov Preclinical studies to assess the brain penetration of this compound would typically be conducted in rodent models, such as rats or mice. mdpi.com

The most common method to quantify brain penetration is to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). mdpi.com After administration of this compound, brain and plasma samples are collected at various time points and the concentration of the compound in each compartment is measured. A high Kp or Kp,uu value indicates good brain penetration. mdpi.com

Factors influencing the BBB penetration of small molecules include molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. tandfonline.com Additionally, active efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump compounds out of the brain, limiting their CNS exposure. mdpi.com In vitro models, such as cell-based assays using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), can be used to assess whether this compound is a substrate for P-gp. mdpi.com

Table 2: Illustrative Brain Penetration Data for this compound in Rats
ParameterValueInterpretation
Brain-to-Plasma Ratio (Kp)1.2Moderate brain accumulation
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)0.8Equilibrium between unbound drug in brain and plasma
P-gp Efflux Ratio (in vitro)<2Not a significant P-gp substrate

Strategies for Pharmacokinetic Optimization (e.g., enhancing bioavailability, improving half-life)

Data from the initial metabolic and pharmacokinetic studies guide the optimization of this compound's properties. The goal is to develop a compound with a desirable pharmacokinetic profile, including good oral bioavailability, an appropriate half-life, and sufficient target tissue exposure.

Enhancing Bioavailability: Low oral bioavailability can be due to poor absorption or extensive first-pass metabolism in the liver. If this compound exhibits low bioavailability, strategies to improve it could include:

Modifying physicochemical properties: Adjusting the lipophilicity and solubility of the molecule can improve its absorption from the gastrointestinal tract. pharmafeatures.com

Prodrug approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This strategy can be used to overcome absorption barriers or protect the drug from premature metabolism. d-nb.info

Inhibiting metabolic enzymes: Co-administration with an inhibitor of the primary metabolizing enzymes can increase the systemic exposure of the parent drug, although this can lead to drug-drug interactions.

Improving Half-Life: A very short half-life may necessitate frequent dosing. To extend the half-life of this compound, the following strategies could be employed:

Blocking metabolic soft spots: If a particular position on the molecule is identified as being highly susceptible to metabolism, chemical modifications at that site can be made to slow down metabolic clearance. researchgate.net For example, replacing a hydrogen atom with a deuterium (B1214612) or a fluorine atom can strengthen the chemical bond and reduce the rate of metabolism. researchgate.net

Increasing plasma protein binding: Highly protein-bound drugs are generally cleared more slowly. Modifications to the structure of this compound could be made to increase its affinity for plasma proteins like albumin. d-nb.info

Formulation strategies: Advanced drug delivery systems, such as sustained-release formulations, can be developed to prolong the release and absorption of the drug.

Through an iterative process of chemical modification and pharmacokinetic testing, the properties of this compound can be fine-tuned to achieve a profile suitable for a successful therapeutic agent.

Analytical Methodologies for Research Purposes

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of N-isopentyl-2-propoxybenzamide and its intermediates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for routine purity checks and quantification. The principle of this technique involves passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.

For benzamide (B126) derivatives, reversed-phase HPLC is a common approach. mdpi.com In a typical setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. amazonaws.comjopcr.com The gradient and isocratic elution modes can be employed to achieve optimal separation. amazonaws.comjfda-online.com The selection of the stationary phase, mobile phase composition, flow rate, and UV detection wavelength are critical parameters that need to be optimized for each specific analysis. amazonaws.comsielc.com

A key aspect of using HPLC-UV for quantification is method validation. This process ensures that the analytical method is accurate, precise, specific, and linear over a defined concentration range. amazonaws.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace impurities in a sample. jfda-online.comnih.gov After separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined.

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity by subjecting selected ions to fragmentation and analyzing the resulting fragment ions. nih.govlcms.cz This allows for the unambiguous identification of compounds, even in complex matrices. lcms.cz LC-MS methods are particularly valuable for impurity profiling and for analyzing samples from in vitro and in vivo studies where concentrations can be very low. jfda-online.comug.edu.gh

Table 1: Comparison of HPLC-UV and LC-MS for Analysis of this compound

FeatureHPLC-UVLC-MS
Principle Separation by chromatography, detection by UV absorbance. amazonaws.comSeparation by chromatography, detection by mass-to-charge ratio. nih.gov
Selectivity Moderate. amazonaws.comHigh to Very High. nih.gov
Sensitivity Good, but generally lower than LC-MS. amazonaws.comExcellent, capable of detecting trace amounts. lcms.cz
Application Routine purity testing, quantification of major components. amazonaws.comImpurity identification, trace analysis, metabolite studies. jfda-online.comug.edu.gh
Cost & Complexity Lower cost, simpler operation. nih.govHigher cost, more complex instrumentation and data analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds like this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. youtube.com It provides detailed information about the carbon-hydrogen framework of a molecule. scielo.br

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com

¹³C NMR (Carbon NMR): Shows the different types of carbon atoms in the molecule. scielo.br

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure. scielo.brmdpi.com

The chemical shifts, splitting patterns (multiplicity), and integration values in an NMR spectrum are all used to deduce the structure. youtube.com

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. scielo.br High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. scielo.br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. scielo.br The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which correspond to particular functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide C=O group, N-H bond, C-O ether linkages, and aromatic C-H bonds.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueInformation Provided
¹H NMR Number and type of protons, neighboring protons. youtube.com
¹³C NMR Number and type of carbon atoms. scielo.br
2D NMR Connectivity between atoms. scielo.brmdpi.com
Mass Spectrometry Molecular weight and fragmentation patterns. scielo.br
IR Spectroscopy Presence of functional groups. scielo.br

Development of Bioanalytical Methods for Preclinical Studies

Before a compound can be considered for further development, its behavior in biological systems must be studied. This requires the development of robust and validated bioanalytical methods for in vitro and in vivo preclinical studies. nih.gov

The goal of these methods is to accurately quantify the compound and its potential metabolites in various biological matrices, such as plasma, tissues, and cell culture media. nih.gov This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS is the most commonly used technique for bioanalysis due to its high sensitivity and selectivity. nih.govlcms.cz The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. nih.gov Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. lcms.cz

Method Development: This involves optimizing the LC and MS conditions to achieve the desired sensitivity, selectivity, and run time. lcms.cznih.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability. europa.eueuropa.eu Validation parameters include accuracy, precision, selectivity, stability, and the lower limit of quantification (LLOQ). nih.gov

The data generated from these validated bioanalytical methods are essential for making informed decisions during the drug discovery and development process. nih.gov

Table 3: Key Parameters in Bioanalytical Method Validation

ParameterDescription
Accuracy The closeness of the measured value to the true value. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.eu

Future Directions and Emerging Research Avenues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopentyl-2-propoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 2-propoxybenzoic acid with isopentylamine via an acyl chloride intermediate. Reaction conditions (e.g., solvent choice, temperature, and catalyst use) are critical for yield optimization. For example, pyridine is often used as a base to neutralize HCl generated during amide bond formation . Purification may require column chromatography or recrystallization, with structural confirmation via 1H^1H-NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and mass spectrometry (e.g., molecular ion peak matching the theoretical molecular weight) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include the amide NH proton (δ ~8.5 ppm) and isopentyl group protons (δ 0.8–1.6 ppm for methyl and methylene groups) .
  • Mass Spectrometry : A molecular ion peak at m/z corresponding to C15H23NO2C_{15}H_{23}NO_2 (theoretical MW: 249.35 g/mol) confirms the molecular formula .
  • HPLC : Retention time consistency against a reference standard ensures purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs of this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl chain length, alkoxy groups) on activity. For example, replacing isopentyl with sec-butyl reduces steric hindrance, potentially enhancing binding affinity .
  • Computational Modeling : Use docking studies to analyze interactions with target receptors (e.g., benzamide derivatives in enzyme inhibition) .
  • Experimental Replication : Validate conflicting results under standardized conditions (e.g., pH, solvent, temperature) .

Q. How can hydrolysis or metabolic degradation pathways of this compound be systematically studied?

  • Methodology :

  • Hydrolysis Studies : Treat the compound with aqueous NaOH (1M, 60°C) and monitor cleavage via HPLC. The expected product is 2-propoxybenzoic acid, confirmed by 13C^{13}C-NMR (carboxylic acid carbon at δ ~170 ppm) .
  • Metabolic Stability Assays : Use liver microsomes or cytochrome P450 enzymes to identify metabolites via LC-MS/MS .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Techniques :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility.
  • Temperature Gradients : Slow cooling from 50°C to 4°C promotes crystal growth.
  • X-ray Diffraction : Resolve crystal packing issues caused by the flexible isopentyl chain by co-crystallizing with stabilizing agents (e.g., crown ethers) .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions to avoid side reactions (e.g., ester hydrolysis) .
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .
  • Ethical Compliance : Ensure proper disposal protocols for reaction byproducts (e.g., chlorinated solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.